3-Mercaptobenzylalcohol
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Description
Scientific Research Applications
Catalysis in Chemical Synthesis
3-Mercaptobenzylalcohol derivatives, specifically sulfonates, have been explored as aryl thiol catalysts for native chemical ligation, offering advantages in solubility and polarity which may make them preferable in certain synthetic applications (Cowper et al., 2015).
Antitumor Activity
Novel quinazolinone analogues incorporating a mercaptobenzyl group have shown promising in vitro antitumor properties. These compounds have demonstrated effectiveness against lung, CNS, and breast cancer cells, with activities comparable or superior to standard drugs (El-Azab et al., 2017).
Anticonvulsant Agents
Benzothiazole derivatives with mercapto-triazole substituents were synthesized and assessed for their anticonvulsant activity. The most potent compounds exhibited significant efficacy with a higher protective index than standard drugs, showcasing potential as anticonvulsant agents (Liu et al., 2016).
Environmental Applications
Functionalized silica materials, including those modified with mercaptobenzyl groups, have been utilized for the adsorption of pesticides from water, demonstrating the potential for environmental remediation and the purification of water sources (Spaltro et al., 2019).
Synthesis of Bioactive Compounds
The chemodivergent reactions of ortho-mercaptobenzyl alcohols with vinyl compounds under Brønsted acid catalysis have been established, providing efficient methods for constructing bioactive molecular scaffolds (Zhao et al., 2016).
Antimicrobial and Fungicidal Activities
Synthesized 2-mercapto-5-methoxy-1H-benzimidazole and its derivatives exhibited inhibitory effects against several plant pathogenic fungi, indicating their potential use in agricultural fungicides (Jebur & Ismail, 2019).
properties
IUPAC Name |
(3-sulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPCTBAMTPCGJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510529 |
Source
|
Record name | (3-Sulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83794-86-9 |
Source
|
Record name | (3-Sulfanylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-sulfanylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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